![molecular formula C7H8N2O B12969411 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one typically involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under base-catalyzed conditions. The reaction is carried out in the presence of potassium hydroxide (KOH) at moderate temperatures, leading to the formation of the desired pyrrolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as an anticancer agent, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs)
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets such as FGFRs and EGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: A related compound with potential as a necroptosis inhibitor.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one is unique due to its specific structural features that allow it to interact with multiple receptor targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydropyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-2,8H,3-4H2,(H,9,10) |
Clave InChI |
TVCJUONPUDYMCM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1NC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
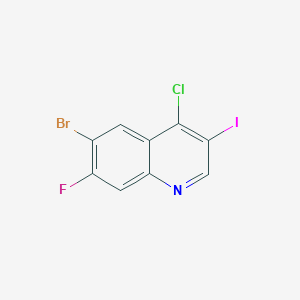
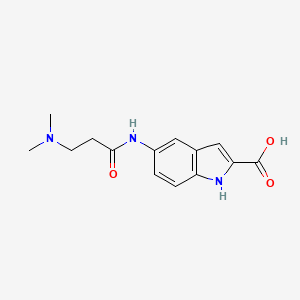
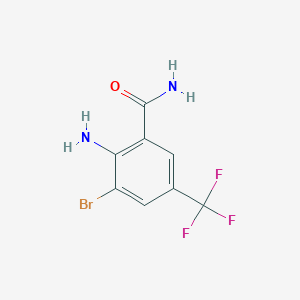
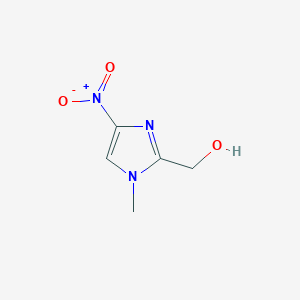
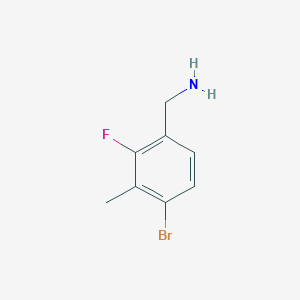
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
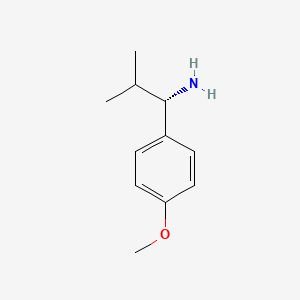
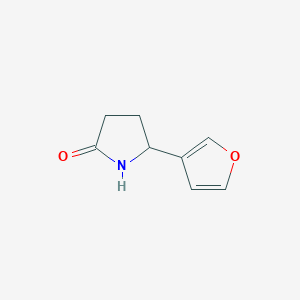

![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)

